molecular formula C162H269N49O47S2 B1180419 PTH (1-31) (HUMAN) CAS No. 157938-23-3

PTH (1-31) (HUMAN)

Cat. No.: B1180419
CAS No.: 157938-23-3
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Description

Overview of Parathyroid Hormone (PTH) System in Physiological Research

Parathyroid Hormone (PTH) is a polypeptide hormone, comprising 84 amino acids, secreted by the chief cells of the parathyroid glands. nih.govwikipedia.org Its primary function is to regulate calcium and phosphate (B84403) homeostasis in the body. creative-diagnostics.comnih.gov When serum calcium levels are low, PTH is released into the bloodstream and acts on several target organs, principally the bones, kidneys, and intestines, to restore normal calcium levels. nih.govmedscape.comresearchgate.net

In bone, PTH's effects are complex. It can indirectly stimulate osteoclasts, the cells responsible for bone resorption, leading to the release of calcium and phosphate from the bone matrix into the blood. wikipedia.orgnih.gov This process helps elevate serum calcium levels. Conversely, intermittent administration of PTH has been shown to have an anabolic, or bone-building, effect by stimulating osteoblasts, the cells that form new bone. creative-diagnostics.comresearchgate.net

In the kidneys, PTH enhances the reabsorption of calcium in the distal tubules and ascending loop of Henle, thereby reducing its excretion in urine. medscape.com Simultaneously, it inhibits the reabsorption of phosphate in the proximal tubule, leading to increased phosphate excretion. wikipedia.orgmedscape.com Furthermore, PTH stimulates the activity of the enzyme 1-alpha-hydroxylase in the kidneys, which is crucial for converting 25-hydroxyvitamin D into its active form, 1,25-dihydroxyvitamin D (calcitriol). medscape.com This active form of vitamin D then promotes the absorption of calcium from the intestine.

The secretion and synthesis of PTH are tightly regulated by a negative feedback loop involving serum calcium levels. nih.gov Elevated calcium levels inhibit PTH release. This intricate system ensures the maintenance of calcium and phosphate balance, which is vital for numerous physiological processes, including cardiovascular function and bone metabolism. creative-diagnostics.com

Rationale for Research Focus on PTH (1-31) (HUMAN) Analog

The full biological activity of the 84-amino acid PTH molecule is largely contained within its N-terminal region. bioscientifica.comoup.com This discovery led to the development and research of synthetic N-terminal fragments, most notably Teriparatide, or PTH (1-34). nih.govoup.com While effective as a bone anabolic agent, PTH (1-34) can also stimulate bone resorption and increase serum calcium levels. oup.comnih.gov This has prompted researchers to investigate even shorter fragments that might retain the anabolic properties while minimizing other effects.

The human PTH (1-31) fragment, specifically the amidated form hPTH-(1-31)NH2, has emerged as a significant focus of research for several reasons. medchemexpress.comgoogle.com A primary driver is its differential activation of intracellular signaling pathways. PTH and its fragments exert their effects by binding to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor. elifesciences.orgelifesciences.org This binding can activate at least two main second messenger systems: the adenylyl cyclase (AC) - cyclic AMP (cAMP) pathway and the phospholipase C (PLC) - protein kinase C (PKC) pathway. google.comelifesciences.org

Research suggests that the anabolic effects of PTH on bone are primarily linked to the activation of the adenylyl cyclase pathway. glpbio.comnih.gov The PTH (1-31) fragment is a potent stimulator of adenylyl cyclase, comparable to PTH (1-34). oup.comnovoprolabs.com However, unlike PTH (1-34), the PTH (1-31) fragment does not appear to activate the protein kinase C pathway. nih.govnovoprolabs.com This selective activation profile is a key rationale for its investigation, as it suggests the potential to induce bone formation without some of the other effects associated with full-length PTH or PTH (1-34). medchemexpress.comglpbio.com

Furthermore, studies in animal models have indicated that PTH (1-31) can stimulate bone formation without significantly affecting serum calcium concentrations, a notable difference from PTH (1-34). oup.comnih.gov This characteristic makes PTH (1-31) a compelling subject for research into bone-related conditions, as it may offer a more targeted anabolic action. medchemexpress.comnih.gov

Table 1: Comparative Biochemical Responses to hPTH-(1-31) and hPTH-(1-34) in Research Studies

Biochemical ResponsehPTH-(1-31)hPTH-(1-34)Reference(s)
Adenylyl Cyclase (cAMP) Stimulation Potent stimulation, equipotent to hPTH-(1-34)Potent stimulation oup.comnih.govnovoprolabs.com
Protein Kinase C (PKC) Activation Does not activateActivates nih.govnovoprolabs.com
Serum Ionized Calcium (Ca2+) No significant increaseSignificant increase oup.comnih.gov
Endogenous PTH-(1-84) Suppression No significant suppressionSignificant suppression oup.com
25-hydroxyvitamin D-1α-hydroxylase Weaker stimulatorStronger stimulator nih.govmedchemexpress.com
Bone Formation (Anabolic Effect) Induces bone formationInduces bone formation medchemexpress.comnih.gov
Bone Resorption Does not induce rapid resorptionCan induce resorption nih.govmedchemexpress.com

This table summarizes findings from comparative studies and may not represent all research outcomes.

Historical Context of PTH Fragment Research

The journey of parathyroid hormone research began in the late 19th and early 20th centuries with initial observations linking the parathyroid glands to bone disease and calcium regulation. bioscientifica.comnih.gov By 1925, the role of PTH in calcium physiology was becoming clearer. bioscientifica.com For decades, research focused on the pathophysiology of PTH excess and deficiency.

A significant breakthrough came with advancements in molecular biology and chemistry, which allowed for the purification and structural elucidation of the PTH molecule. bioscientifica.com In the 1960s and 1970s, the development of radioimmunoassays for PTH was a critical step, but it also revealed the complexity of circulating PTH, which consists of the intact 84-amino acid hormone and various smaller fragments. nih.gov Initially, these fragments, primarily C-terminal, were considered inactive byproducts of metabolism. bioscientifica.comoup.com

Structure-function studies established that the biological activity resided in the N-terminal portion of the hormone. nih.gov This led to the chemical synthesis of the N-terminal fragment PTH (1-34) in the 1970s. bioscientifica.com Synthetic PTH (1-34) was shown to possess biological activities similar to the full-length hormone and became a crucial tool for research and, eventually, a therapeutic agent. bioscientifica.comnih.gov

The discovery that intermittent administration of PTH (1-34) could paradoxically build bone, rather than just resorb it, opened a new era in osteoporosis research. bioscientifica.comoup.com This anabolic effect spurred further investigation into PTH fragments to refine and optimize this action. The focus then narrowed to identify the smallest possible fragment that retained the desirable anabolic properties. This search led to the investigation of PTH (1-31), with studies in the 1990s demonstrating its potent, selective anabolic activity in preclinical models, setting the stage for its continued investigation. google.comnih.gov

Methodological Approaches in PTH (1-31) (HUMAN) Investigations

The study of PTH (1-31) (HUMAN) employs a range of sophisticated methodological approaches, from chemical synthesis to complex biological assays.

Peptide Synthesis and Characterization: The PTH (1-31) peptide is produced through chemical synthesis, often using solid-phase peptide synthesis techniques. oup.comthieme-connect.com Following synthesis, purification is typically achieved using high-performance liquid chromatography (HPLC) to ensure a high degree of purity. oup.com The identity and correct sequence of the synthesized peptide are then confirmed using methods like amino acid analysis and mass spectrometry. oup.comthieme-connect.com

In Vitro Assays: To understand its biological activity at the cellular level, PTH (1-31) is subjected to various in vitro assays.

Receptor Binding Assays: These are used to determine the affinity of PTH (1-31) for the PTH1R, often using stably transfected cell lines that express the human PTH1R. nih.gov

Second Messenger Assays: The hallmark of PTH (1-31) research is the differential measurement of second messenger activation. Adenylyl cyclase activity is commonly measured by quantifying the production of cyclic AMP (cAMP) in response to the peptide. oup.comnih.gov In parallel, protein kinase C activation is assessed to confirm the fragment's selectivity. novoprolabs.com

Cell Models: Various cell lines are used in these investigations. Osteosarcoma cell lines (e.g., UMR 106, ROS 17/2) and kidney cell lines (e.g., OK/E) are common models as they endogenously express PTH receptors. oup.comnovoprolabs.com Recombinant Chinese hamster ovary (CHO) cells stably expressing the human PTH1R are also widely used to study receptor-specific effects in a controlled system. nih.gov

In Vivo Studies: Animal models are crucial for evaluating the physiological effects of PTH (1-31). The ovariectomized (OVX) rat is a standard model for postmenopausal osteoporosis. google.comnih.gov In these studies, intermittent administration of PTH (1-31) is used to assess its effects on bone parameters, such as bone mineral density (BMD) and bone growth, often measured at specific sites like the femur. google.comnih.gov These studies also involve monitoring biochemical markers in the blood, such as serum calcium and markers of bone turnover. nih.gov

Table 2: Methodological Approaches in PTH (1-31) (HUMAN) Research

CategoryMethod/TechniquePurposeReference(s)
Synthesis & Characterization Solid-Phase Peptide SynthesisProduction of the PTH (1-31) peptide oup.comthieme-connect.com
High-Performance Liquid Chromatography (HPLC)Purification of the synthesized peptide oup.com
Mass Spectrometry / Amino Acid AnalysisConfirmation of peptide sequence and identity oup.comthieme-connect.com
In Vitro Analysis Receptor Binding AssaysDetermine affinity for the PTH1R nih.gov
Adenylyl Cyclase / cAMP AssaysQuantify activation of the primary anabolic signaling pathway oup.comnih.govnih.gov
Protein Kinase C (PKC) AssaysConfirm lack of activation of this alternate pathway nih.govnovoprolabs.com
Cell Culture (e.g., UMR 106, CHO-hPTH1R)Provide biological systems to test cellular responses oup.comnih.gov
In Vivo Analysis Ovariectomized (OVX) Rat ModelAssess effects on bone in a model of postmenopausal osteoporosis google.comnih.gov
Biochemical Analysis (Serum/Urine)Measure physiological responses (e.g., serum calcium, cAMP) nih.gov
Bone Mineral Density (BMD) MeasurementQuantify changes in bone mass google.com

Properties

CAS No.

157938-23-3

Molecular Formula

C162H269N49O47S2

Origin of Product

United States

Molecular Structure and Conformation of Pth 1 31 Human

Primary Sequence Analysis and Truncation Rationale

The full-length human parathyroid hormone consists of 84 amino acids. nih.gov However, studies have shown that the N-terminal fragment, hPTH (1-34), possesses the same biological activities as the intact hormone. semanticscholar.org Further truncation led to the investigation of hPTH (1-31), a fragment that retains significant biological activity. medchemexpress.com The rationale for studying this truncated form is to identify the minimal sequence required for receptor binding and activation, which is crucial for the design of therapeutic analogs. semanticscholar.org The primary amino acid sequence of hPTH (1-31) is as follows:

Table 1: Primary Amino Acid Sequence of hPTH (1-31)

Position Amino Acid 3-Letter Code 1-Letter Code
1 Serine Ser S
2 Valine Val V
3 Serine Ser S
4 Glutamic Acid Glu E
5 Isoleucine Ile I
6 Glutamine Gln Q
7 Leucine Leu L
8 Methionine Met M
9 Histidine His H
10 Asparagine Asn N
11 Leucine Leu L
12 Glycine Gly G
13 Lysine Lys K
14 Histidine His H
15 Leucine Leu L
16 Asparagine Asn N
17 Serine Ser S
18 Methionine Met M
19 Glutamic Acid Glu E
20 Arginine Arg R
21 Valine Val V
22 Glutamic Acid Glu E
23 Tryptophan Trp W
24 Leucine Leu L
25 Arginine Arg R
26 Lysine Lys K
27 Lysine Lys K
28 Leucine Leu L
29 Glutamine Gln Q
30 Aspartic Acid Asp D

Solution Conformation Studies of PTH (1-31) (HUMAN)

The three-dimensional structure of PTH (1-31) in solution has been elucidated through various spectroscopic techniques, revealing key conformational features that are essential for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-field NMR spectroscopy has been instrumental in characterizing the solution conformation of hPTH(1-31)NH2. acs.org These studies have revealed the presence of well-defined helical structures within two distinct segments of the peptide backbone. acs.org The combination of CαH proton and 13Cα chemical shifts, 3JNHα coupling constants, NH proton temperature coefficients, and backbone Nuclear Overhauser Effects (NOEs) have provided detailed insights into its structure. acs.org

Circular Dichroism (CD) Spectroscopy Analyses

Circular dichroism (CD) spectroscopy has been used to estimate the helical content of PTH (1-31) and its analogues. For instance, hPTH-(1-31)-NH2 and some of its linear analogues were found to have seven or eight residues of α-helix. acs.orgnih.gov CD spectra have also been used to assess the structural disruption caused by modifications such as backbone N-methylations, where local disruption of the C-terminal α-helix was observed. researchgate.net

Identification of Helical Segments and Capping Motifs

NMR studies have identified two primary helical segments in hPTH(1-31)NH2: a short N-terminal helix spanning residues 3-11 and a longer C-terminal helix from residues 16-30. acs.orgcapes.gov.br These helical structures are stabilized by specific capping motifs and side-chain interactions. acs.orgcapes.gov.br

Key interactions that stabilize these helices include:

C-terminal helix: Ion-pair and/or hydrogen bonding interactions between side-chain pairs such as Glu22-Arg25, Glu22-Lys26, and Arg25-Gln29. acs.org

Impact of Amino Acid Modifications and Lactam Bridges on Conformation

Modifications to the primary sequence of PTH (1-31) have been shown to significantly impact its conformation and biological activity.

Lactam bridges, which are cyclic amide bonds formed between the side chains of amino acids, have been introduced to stabilize the helical conformation of PTH analogues. For example, introducing lactam bridges between residues Glu22 and Lys26 in [Leu27]hPTH-(1-31)-NH2 increased the helical content from eight to twelve residues. acs.orgnih.gov This stabilization of the α-helix in the region of residues 17-29 was associated with a significant increase in adenylyl cyclase-stimulating activity. acs.orgnih.gov Similarly, lactam bridges between residues 14 and 18 or 18 and 22 in hPTH-(1-31)NH2 also increased biological activity, while a bridge between residues 10 and 14 decreased it. semanticscholar.orgresearchgate.net

Amino acid substitutions also play a crucial role. The replacement of Leu27 was shown to influence activity, and truncations at either the N- or C-termini of a conformationally-restricted analogue of hPTH(1-31)NH2 resulted in reduced agonist activity. nih.gov Backbone N-methylation within the C-terminal α-helix can disrupt the structure and lead to a loss of activity, particularly at residues Val21, Leu24, Arg25, and Leu28, highlighting the importance of these specific NH groups for receptor binding and activation. nih.gov

Table 2: Impact of Lactam Bridges on Helical Content and Activity

Analogue Helical Residues (Estimated from CD) Adenylyl Cyclase Activity (EC50, nM)
hPTH-(1-31)-NH2 7-8 19.9 ± 3.9
[Leu27]hPTH-(1-31)-NH2 7-8 11.5 ± 5.2
[Leu27]cyclo(Glu22-Lys26)-hPTH-(1-31)-NH2 12 3.3 ± 0.3
cyclo(Lys27-Asp30)-hPTH-(1-31)-NH2 7-8 40.3 ± 2.3
[Leu27]cyclo(Lys26-Asp30)-hPTH-(1-31)-NH2 12 16.9 ± 3.3

Data sourced from acs.orgnih.gov

Structural Determinants of Receptor Interaction within PTH (1-31) (HUMAN)

The interaction of PTH with its receptor, the PTH type 1 receptor (PTH1R), is a complex process involving distinct domains of both the ligand and the receptor. nih.gov The C-terminal region of PTH(1-34), approximately residues 15-34, is primarily responsible for binding to the N-terminal extracellular domain of the PTH1R. nih.govpnas.org The N-terminal portion of the hormone (residues 1-14) then interacts with the transmembrane helices and extracellular loops of the receptor to initiate signaling. nih.govpnas.org

For PTH (1-31), the C-terminal α-helix is a critical determinant for high-affinity binding. nih.gov Specific residues within this helix have been identified as crucial for receptor interaction. Studies with backbone N-methylated analogues implicated Ser17, Trp23, and Lys26 as important for the activation of a truncated PTH receptor, suggesting that residues on opposite faces of the C-terminal helix are involved in binding to both the N-terminal and extracellular loop regions of the receptor. nih.gov Cross-linking studies have further identified a contact point between Lys27 of PTH(1-34) and Leu261 in the first extracellular loop of the PTH1R, providing direct evidence for the interaction between the C-terminal helix of PTH and the extracellular loops of the receptor. researchgate.netacs.org The integrity of the N-terminus of hPTH is also indispensable for effective receptor activation. acs.orgnih.gov

Receptor Interactions and Binding Kinetics of Pth 1 31 Human

PTH Type 1 Receptor (PTH1R) Binding Specificity

The PTH1R, a member of the class B G protein-coupled receptor (GPCR) family, is the primary mediator of PTH actions in target tissues like bone and kidney. physiology.orgpnas.org It recognizes both PTH and parathyroid hormone-related peptide (PTHrP). pnas.orgbiorxiv.org The specificity of ligand binding to PTH1R is a complex process governed by interactions between the ligand and various domains of the receptor. biorxiv.org

Studies utilizing recombinant cell systems, such as Chinese Hamster Ovary (CHO) cells and COS-7 cells expressing human PTH1R (hPTH1R), have been instrumental in characterizing the binding affinity of PTH analogs. nih.govoup.com In LLC-PK1 cells stably expressing recombinant hPTH1Rs, PTH (1-31) (HUMAN) demonstrated the ability to activate adenylyl cyclase with an EC50 of 1–2 nM, identical to that of PTH (1-34). oup.com This suggests a high affinity for the receptor.

Further studies have revealed that the binding affinity can be influenced by the receptor's conformational state. The PTH1R can exist in at least two high-affinity conformations: a G protein-uncoupled state (R0) and a G protein-coupled state (RG). nih.govnih.gov While PTH (1-34) binds to both conformations, some analogs show a preference for one over the other, which can influence the duration of downstream signaling. nih.govnih.gov The binding affinities of C-terminally truncated peptides like PTH (1-31) (HUMAN) to human and rat PTH1Rs have been shown to be in agreement with their relative potencies in activating phospholipase C (PLC). oup.com

LigandReceptorCell SystemParameterValueReference
hPTH (1-31)hPTH1RLLC-PK1AC Activation (EC50)1–2 nM oup.com
hPTH (1-34)hPTH1RLLC-PK1AC Activation (EC50)1–2 nM oup.com
hPTH (1-30)hPTH1RLLC-PK1AC Activation (EC50)10 nM oup.com

When compared to PTH (1-34), PTH (1-31) (HUMAN) exhibits interesting and sometimes species-specific differences in receptor interaction and signaling. In cells expressing the human PTH1R, both PTH (1-34) and PTH (1-31) activate adenylyl cyclase with similar efficacy. oup.com However, for the rat PTH1R, while both peptides again show identical adenylyl cyclase activation, full activation by hPTH(1-30) requires higher concentrations. oup.com

Studies comparing PTH (1-34) and PTHrP (1-36) have shown that while both bind with similar affinity, PTH (1-34) can bind to both R0 and RG conformations of PTH1R, whereas PTHrP (1-36) tends to favor the RG conformation. nih.gov This difference in conformational selectivity is thought to contribute to the more sustained cAMP response observed with PTH (1-34) following receptor internalization. nih.gov The binding of PTH (1-31) (HUMAN) and its subsequent signaling are also influenced by these receptor dynamics. For instance, PTH (1-31) was found to fully stimulate phospholipase C (PLC) via both human and rat PTH1Rs, with potency similar to or slightly reduced compared to PTH (1-34). oup.com

Affinity to Human PTH1R in Recombinant Cell Systems

Ligand-Receptor Complex Formation

The formation of the ligand-receptor complex is a critical step for initiating intracellular signaling cascades. This process involves a "two-domain" binding model common to class B GPCRs. biorxiv.org

The binding of PTH to PTH1R follows a two-step model. frontiersin.org The C-terminal region of the hormone (residues 15-34) first binds with high affinity to the N-terminal extracellular domain (ECD) of the receptor. pnas.orgfrontiersin.org This interaction is crucial for docking the ligand to the receptor. Subsequently, the N-terminal domain of PTH (residues 1-14) inserts into the transmembrane domain (TMD) of the receptor, leading to its activation. pnas.orgfrontiersin.org

Upon binding of a PTH analog, the PTH1R undergoes significant conformational changes to initiate signaling. nih.govresearchgate.net Cryo-electron microscopy studies of PTH1R in complex with a long-acting PTH analog revealed that the bound peptide forms an extended helix, with its N-terminus deeply inserted into the receptor's transmembrane domain. nih.govnih.gov This insertion causes a partial unwinding and a sharp kink in transmembrane helix 6, which is a key movement for G protein coupling and activation. nih.govnih.gov

While the transmembrane domain adopts a relatively stable structure upon activation, the extracellular domain can exhibit multiple conformations. nih.govnih.gov The dynamics of these conformational changes are crucial for determining the specificity and efficacy of the signaling response. The precise structural rearrangements induced by the binding of the shorter PTH (1-31) fragment are likely similar in the core activation mechanism but may differ in the stability and duration of the active state compared to longer analogs like PTH (1-34).

Role of N-terminal and C-terminal Domains in Binding

Receptor Expression Levels and Ligand Efficacy

The level of PTH1R expression on the cell surface can significantly impact the efficacy of PTH analogs. nih.gov Studies using CHO cells with varying levels of hPTH1R expression have shown that the cellular response is dependent on the receptor number. nih.gov

For instance, the induction of cAMP by PTH (1-34) reaches its maximum in cell clones expressing more than 2x10^5 receptors per cell. nih.gov Similarly, maximal calcium signaling was observed in cell lines expressing over 1.4x10^6 receptors per cell. nih.gov Interestingly, PTH (1-31) (HUMAN), which is primarily known as a cAMP-specific activator, was also found to induce an increase in intracellular calcium in these high-expression systems. nih.gov This suggests that at high receptor densities, ligands may be able to engage signaling pathways that are less prominent at lower expression levels. This highlights the importance of the cellular context, specifically the receptor expression level, in determining the full spectrum of biological activity for a given PTH analog.

Intracellular Signaling Pathways Activated by Pth 1 31 Human

Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) / Protein Kinase A (PKA) Pathway Activation

The activation of the adenylyl cyclase (AC) pathway is a well-established consequence of PTH (1-31) (HUMAN) binding to the PTH1R. nih.govcymitquimica.comoup.com This pathway is initiated by the Gs alpha subunit of the G-protein coupled receptor. mdpi.com

cAMP Accumulation

Binding of PTH (1-31) (HUMAN) to the PTH1R stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). frontiersin.orgcapes.gov.br This leads to an accumulation of intracellular cAMP. capes.gov.brnih.gov Studies have demonstrated that PTH (1-31) is a potent stimulator of cAMP production, with effects comparable to the larger PTH (1-34) fragment in various cell types. nih.govcapes.gov.br For instance, in porcine kidney cells (LLC-PK1) stably expressing the human PTH1R, PTH (1-31) activated adenylyl cyclase with an EC50 of 1-2 nM, identical to that of PTH (1-34). nih.govoup.com Similarly, in human embryonic kidney (HEK) cells, PTH (1-31) has been shown to stimulate cAMP production. researchgate.net Research in healthy human volunteers has also confirmed that human PTH (1-31)NH2 is equivalent in potency to human PTH (1-34) in stimulating the release of cAMP from target tissues. researchgate.net

PKA Activation and Downstream Targets

The rise in intracellular cAMP levels activates protein kinase A (PKA). mdpi.comoup.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. spandidos-publications.com These active catalytic subunits then phosphorylate various downstream target proteins, including transcription factors, thereby modulating gene expression. oup.comoup.com

One of the key downstream targets of PKA activated by PTH (1-31) is the cAMP response element-binding protein (CREB). spandidos-publications.com Phosphorylation of CREB allows it to bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. spandidos-publications.com For example, PTH (1-31) has been shown to induce osteocalcin (B1147995) promoter activity through the cAMP/PKA pathway. capes.gov.br Furthermore, the inhibitory effect of PTHrP (1-31) on bone sialoprotein (BSP) gene expression in cementoblasts is mediated by the PKA pathway. oup.com In rat osteoblastic cells, PTH (1-31) treatment leads to the inhibition of c-Jun N-terminal kinase (JNK) activity in a PKA-dependent manner. oup.com

The activation of the PKA pathway by PTH (1-31) is crucial for many of its biological effects, including the regulation of osteoblast activity and bone metabolism. nih.govresearchgate.net

Phospholipase C (PLC) / Protein Kinase C (PKC) / Intracellular Calcium (Ca²⁺) Signaling

In addition to the AC/cAMP/PKA pathway, PTH (1-31) (HUMAN) can also activate the phospholipase C (PLC) signaling cascade, although the extent and context of this activation can vary depending on the cell type and receptor density. acs.orgnih.govoup.com This pathway is generally initiated through the Gq/11 alpha subunit of the G-protein coupled receptor. mdpi.com

PLC Activation and IP3 Production

Upon activation by PTH (1-31), phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comoup.com Studies have shown that PTH (1-31) can fully stimulate PLC via both human and rat PTH1Rs. nih.govoup.com For instance, in LLC-PK1 cells expressing the human PTH1R, hPTH (1-31) was found to be a full agonist for PLC activation, with a potency similar to that of hPTH (1-34). nih.govoup.com However, in other cell systems, the ability of PTH (1-31) to activate PLC has been reported to be less potent or absent compared to its effect on adenylyl cyclase. oup.comnih.govresearchgate.net

IP3 is a small, water-soluble molecule that diffuses into the cytosol. imrpress.com

Intracellular Calcium Mobilization

IP3 binds to specific receptors on the endoplasmic reticulum, which are ligand-gated Ca²⁺ channels. imrpress.com This binding triggers the release of stored calcium from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in the intracellular free calcium concentration ([Ca²⁺]i). mdpi.comimrpress.com Research in mouse distal tubule cells has shown that PTH-(1-31) can increase intracellular calcium levels. oup.comnih.gov In contrast, in proximal tubule cells, PTH-(1-31) failed to increase [Ca²⁺]i despite stimulating cAMP accumulation. oup.com This highlights a cell-specific response to PTH (1-31) in terms of calcium signaling.

PKC Activation and Isozyme Specificity

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular calcium, activates protein kinase C (PKC). mdpi.comoup.com There are multiple isozymes of PKC, which can be broadly classified into conventional (requiring both DAG and Ca²⁺), novel (requiring DAG but not Ca²⁺), and atypical (requiring neither) isoforms. oup.com

While some studies initially suggested that PTH (1-31) does not activate PKC, particularly in rat osteosarcoma cells, other research has demonstrated its ability to stimulate this pathway. nih.govoup.comnih.govresearchgate.net In UMR-106 osteoblastic osteosarcoma cells, hPTH-(1-31) was shown to stimulate phosphatidylcholine hydrolysis, a process that can lead to DAG production and subsequent PKC activation. oup.com The specific PKC isozymes activated by PTH (1-31) and their downstream targets are areas of ongoing investigation. The activation of different PKC isozymes can lead to diverse cellular responses, contributing to the complexity of PTH signaling. mdpi.comoup.com

Table 1: Summary of

Pathway Key Molecules Primary Effect of PTH (1-31)
Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) / Protein Kinase A (PKA) Adenylyl Cyclase, cAMP, PKA, CREB Potent stimulation of cAMP accumulation and PKA activation, leading to regulation of gene expression. nih.govcapes.gov.brnih.govoup.com
Phospholipase C (PLC) / Protein Kinase C (PKC) / Intracellular Calcium (Ca²⁺) Phospholipase C, IP3, DAG, Ca²⁺, PKC Variable activation depending on cell type; can lead to IP3 production, intracellular calcium mobilization, and PKC activation. nih.govoup.comoup.comoup.com

PLC-Dependent vs. PLC-Independent PKC Activation Mechanisms

Parathyroid hormone receptor 1 (PTH1R) can activate protein kinase C (PKC) through pathways that are both dependent on and independent of phospholipase C (PLC). nih.gov The classical PLC-dependent pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to an increase in intracellular calcium and subsequent PKC activation. nih.gov

Research indicates that PTH (1-31) (HUMAN) demonstrates cell-specific and context-dependent activation of these pathways. In some cell systems, such as human embryonic kidney (HEK293) cells expressing the human PTH1R, PTH (1-31) has been shown to be as potent as the full-length PTH (1-34) in activating both adenylyl cyclase (AC) and PLC. acs.org However, in other contexts, like ROS 17/2 rat osteosarcoma cells, PTH (1-31) activates adenylyl cyclase without stimulating membrane-associated PKC, suggesting a PLC-independent mechanism or a lack of PKC activation altogether in these cells. uantwerpen.beresearchgate.net

Further studies have revealed that PLC-independent PKC activation by PTH can occur through two potential mechanisms: one that is dependent on protein kinase A (PKA) and associated with the PTH(1-28) domain, and another that is PKA-independent and linked to the PTH(29-34) domain. nih.gov Given that PTH (1-31) encompasses the PTH(1-28) region, it is plausible that it can engage the PKA-dependent, PLC-independent PKC activation pathway. nih.gov This is supported by findings that PTH (1-31) robustly elevates intracellular inositol phosphate (B84403) levels in murine distal convoluted tubule cells, indicating PLC activation in this specific cell type. researchgate.net The ability of PTH (1-31) to activate PLC and, consequently, PKC appears to be highly dependent on the cellular environment and the species of the receptor. acs.org

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

The activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a crucial component of PTH signaling. PTH can stimulate ERK1/2 through various mechanisms, including those dependent on PKA, PKC, and receptor internalization. physiology.orgoup.comnih.gov

Studies have shown that PTH (1-31) (HUMAN) is effective at activating the ERK1/2 pathway. In distal kidney cells, PTH (1-31) was found to be nearly as efficacious as PTH (1-34) in activating ERK2. physiology.org This activation is significant because it occurs without inducing the internalization of the PTH1R. physiology.org The mechanism in these cells involves the activation of G proteins, leading to the stimulation of a metalloprotease that cleaves heparin-binding EGF-like growth factor (HB-EGF), which in turn transactivates the epidermal growth factor receptor (EGFR) and subsequently activates ERK. physiology.org

The activation of ERK by PTH in distal kidney cells has been shown to be dependent on PKC and independent of PKA. oup.com Since PTH (1-31) can activate PKC in certain cell types, this provides a direct link to ERK activation. The fact that PTH (1-31) activates ERK without promoting receptor endocytosis highlights that receptor internalization is not a prerequisite for ERK activation in these specific epithelial cells. physiology.org This contrasts with findings in other cell systems, such as HEK-293 cells, where receptor endocytosis induced by other PTH analogs was sufficient to promote ERK activation. physiology.org

Dissociation of Receptor Activation and Internalization by PTH (1-31) (HUMAN)

A remarkable characteristic of PTH (1-31) (HUMAN) is its ability to dissociate receptor activation from receptor internalization. Typically, agonist binding to a G protein-coupled receptor (GPCR) like the PTH1R leads to both receptor activation and subsequent endocytosis. nih.gov However, PTH (1-31) serves as a key example of how these two processes can be uncoupled.

In studies using kidney distal convoluted tubule cells, it was demonstrated that while PTH (1-34) activates adenylyl cyclase (AC) and phospholipase C (PLC) and also promotes PTH1R endocytosis, PTH (1-31) effectively stimulates both AC and PLC but does not induce receptor internalization. nih.govoup.com This phenomenon is not due to a lack of receptor phosphorylation, as PTH (1-31) was shown to evoke PTH1R phosphorylation, similar to PTH (1-34). nih.gov

Conversely, other PTH fragments, such as PTH (7-34), can stimulate rapid and robust PTH1R internalization without activating the classical AC or PLC signaling pathways. nih.govoup.com This highlights that the structural determinants within the PTH peptide for receptor activation are distinct from those required for triggering internalization. The finding that PTH (1-31) activates the receptor without causing it to internalize has made it a valuable tool for studying the specific consequences of sustained signaling from the cell surface. uantwerpen.be

Cellular and Molecular Effects of Pth 1 31 Human in in Vitro Models

Effects on Osteoblast Lineage Cells

Proliferation and Differentiation of Osteoblasts

In vitro studies have demonstrated that PTH fragments can influence the proliferation and differentiation of osteoblasts, which are the cells responsible for bone formation. The effects are often dependent on the specific PTH fragment and the experimental conditions, such as the maturity of the cells.

In preconfluent, less mature cultures of human periodontal ligament (PDL) cells, which share characteristics with osteoblasts, intermittent administration of PTH (1-31) has been shown to increase alkaline phosphatase (ALP) activity and osteocalcin (B1147995) production, both markers of osteoblast differentiation. nih.gov This suggests a stimulatory role for PTH (1-31) in the early stages of osteoblast maturation. nih.gov The anabolic effect of PTH on bone formation is partly attributed to its ability to increase the proliferation of osteoblast progenitors. jci.org

Cell TypePTH FragmentEffect on Differentiation MarkersReference
Human Periodontal Ligament Cells (preconfluent)PTH (1-31)Increased ALP activity and osteocalcin production nih.gov

Gene Expression Modulation (e.g., Runx2, Osterix)

The differentiation of osteoblasts is controlled by a network of transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx). PTH and its fragments can modulate the expression of these key genes.

PTH (1-31) has been shown to inhibit the expression of Osterix (Osx) mRNA and protein in osteoblastic UMR-106-01 cells. bioscientifica.comresearchgate.net This effect can be mimicked by agents that increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), suggesting the involvement of the protein kinase A (PKA) signaling pathway. bioscientifica.com While Runx2 is a known upstream regulator of Osx, studies in UMR cells have shown that PTH (1-34) treatment did not affect Runx2 mRNA levels, indicating that the PTH-mediated inhibition of Osx may occur independently of Runx2 in this cell line. bioscientifica.com However, other research suggests that the anabolic effects of PTH on bone formation have been linked to the increased expression of Runx2. nih.gov In marrow-derived mesenchymal stem cells (MSCs) from mice treated with teriparatide (PTH 1-34), both Osx and Runx2 were up-regulated. nih.gov

Cell Line/ModelPTH FragmentEffect on Gene ExpressionSignaling Pathway ImplicationReference
UMR-106-01 Osteoblastic CellsPTH (1-31), PTH (1-34)Inhibited Osterix (Osx) mRNA and proteincAMP/PKA pathway bioscientifica.comresearchgate.net
UMR-106-01 Osteoblastic CellsPTH (1-34)No effect on Runx2 mRNAOsx inhibition may be Runx2-independent bioscientifica.com
Mouse Marrow-Derived MSCsTeriparatide (PTH 1-34)Upregulated Osx and Runx2- nih.gov

Apoptosis Regulation in Osteoblasts

Apoptosis, or programmed cell death, of osteoblasts plays a significant role in determining bone mass. PTH has been shown to have anti-apoptotic effects on osteoblasts, thereby increasing their lifespan and bone-forming capacity. jci.org

PTH (1-31) is noted to suppress apoptosis in UMR osteoblast-like cell cultures. nih.gov This anti-apoptotic effect is linked to the activation of the cAMP/PKA signaling pathway. nih.gov By inhibiting osteoblast apoptosis, PTH can lead to an increase in the number of bone-forming cells. nih.gov This mechanism is considered a key part of the anabolic action of intermittent PTH therapy. nih.gov

Effects on Mesenchymal Stem Cells (MSCs)

Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts. PTH can influence the fate of these stem cells, directing them towards the osteogenic lineage.

Osteogenic Differentiation of Human MSCs

Studies have shown that PTH peptides can stimulate the osteogenic differentiation of human mesenchymal stem cells (hMSCs). doi.org For instance, PTH (1-31)C (Ostabolin-C), a modified version of PTH (1-31), has been observed to stimulate osteoblast differentiation in hMSCs. doi.org The anabolic effects of PTH on bone are linked to its ability to enhance the differentiation of MSCs into the osteoblast lineage. nih.gov This process is believed to involve the orchestration of local growth factors like bone morphogenetic proteins (BMPs). nih.gov Intermittent PTH treatment has been shown to enhance the osteogenesis of hMSCs by upregulating osteoblast-specific genes. mdpi.com

Cell TypePTH PeptideEffectReference
Human Mesenchymal Stem Cells (hMSCs)PTH (1-31)CStimulated osteoblast differentiation doi.org
Human Mesenchymal Stem Cells (hMSCs)Intermittent PTH (1-34)Enhanced osteogenesis, upregulated osteoblast-specific genes mdpi.com

Effects on Osteocytes

Osteocytes, the most abundant cell type in bone, are terminally differentiated cells of the osteoblast lineage that become embedded within the bone matrix. hormones.gr They form an extensive communication network and are crucial for orchestrating bone remodeling in response to mechanical and hormonal signals. hormones.grplos.org

Role in Bone Remodeling Coordination by Osteocytes

Parathyroid hormone (PTH) signaling in osteocytes is a key regulator of bone remodeling. plos.org In vitro studies and animal models have demonstrated that osteocytes are direct targets of PTH. nih.gov Activation of the parathyroid hormone 1 receptor (PTH1R) in osteocytes by PTH leads to the regulation of genes that control both bone formation and resorption. nih.govoup.com One of the primary mechanisms by which PTH influences bone remodeling through osteocytes is by inhibiting the expression of the Sost gene, which encodes for the protein sclerostin. plos.orgnih.gov Sclerostin is a negative regulator of bone formation. plos.org By suppressing sclerostin, PTH promotes Wnt signaling, which in turn stimulates osteoblast activity and bone formation. hormones.grplos.org

Furthermore, PTH signaling in osteocytes also influences bone resorption. plos.orgnih.gov Osteocytes are a significant source of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a crucial cytokine for osteoclast formation and activation. nih.govoup.comnih.gov PTH upregulates RANKL expression in osteocytes, thereby promoting osteoclastogenesis and bone resorption. nih.govoup.comnih.gov This dual action on both formation and resorption highlights the central role of osteocytes in mediating the complex effects of PTH on the skeleton.

Mechanosensing and PTH1R in Osteocytes

Osteocytes are the primary mechanosensors in bone, responding to mechanical forces such as fluid shear stress. hormones.grnih.gov This mechanotransduction is critical for adapting bone mass and structure to mechanical demands. hormones.gr The parathyroid hormone 1 receptor (PTH1R) has been identified as a potential mechanosensor in osteoblasts and osteocytes. nih.govnih.gov In vitro studies have shown that mechanical stimulation can directly activate PTH1R, even in the absence of its ligand. nih.govisciii.es

There is a functional interaction between mechanical stimuli and PTH-induced PTH1R activation. hormones.gr In vitro experiments using primary cultures of osteoblasts and osteocytes have demonstrated that PTH1R activation potentiates the cellular response to mechanical strain. hormones.gr This synergy suggests that PTH1R in osteocytes integrates both hormonal and mechanical signals to coordinate the regulation of bone remodeling. hormones.gr For instance, mechanical loading has been shown to induce the translocation of PTH1R to the primary cilium in osteocytes, an organelle implicated in mechanosensing. nih.govresearchgate.net This process appears to be crucial for the communication between osteocytes and osteoclasts. nih.govresearchgate.net

Effects on Osteoclasts and Osteoclast Precursors (Indirect Mechanisms)

The effects of PTH, including its fragments like PTH (1-31), on osteoclasts—the cells responsible for bone resorption—are primarily indirect. nih.govspandidos-publications.com PTH does not typically act directly on osteoclasts, which often lack PTH1R. spandidos-publications.com Instead, its influence is mediated through other cell types, predominantly those of the osteoblast lineage, including osteocytes. plos.orgnih.govspandidos-publications.com

Mediation via Osteoblast-Derived Factors (e.g., RANKL/OPG)

The principal indirect mechanism by which PTH stimulates osteoclast formation and activity is through its action on osteoblasts and osteocytes. hormones.grplos.orgnih.gov Upon binding to PTH1R on these cells, PTH orchestrates a change in the expression of key signaling molecules that govern osteoclastogenesis. hormones.grnih.gov

Specifically, PTH stimulates the production of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) by osteoblastic cells. hormones.grplos.org At the same time, it suppresses the expression of Osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating its receptor, RANK, on osteoclast precursors. hormones.grplos.orgnih.gov The resulting increase in the RANKL/OPG ratio is a critical determinant of bone resorption, promoting the differentiation, fusion, and activation of osteoclasts. nih.govnih.govoup.comsci-hub.se

In vitro studies using PTH (1-31) have shown that it can inhibit OPG expression, an effect dependent on the activation of the protein kinase A (PKA) signaling pathway. nih.gov This inhibition of OPG contributes to an environment that favors osteoclast activity. nih.gov Therefore, the catabolic effects of PTH on bone are largely a consequence of this intricate signaling cascade originating from osteoblastic cells.

Studies in Non-Bone Cell Types (e.g., Kidney Cells, Periodontal Ligament Cells)

The actions of PTH and its fragments are not confined to bone cells. The PTH1R is also expressed in other tissues, notably the kidney, and in specific cell types like periodontal ligament (PDL) cells, leading to distinct cellular responses. nih.govmdpi.com

Differential Signaling in Various Cell Lines

The signaling pathways activated by PTH can differ depending on the cell type and the specific PTH fragment.

Kidney Cells: In the kidney, PTH plays a vital role in calcium and phosphate (B84403) homeostasis. nih.govmdpi.com It stimulates calcium reabsorption and inhibits phosphate reabsorption in the renal tubules. nih.gov PTH also stimulates the conversion of 25-hydroxyvitamin D3 to its active form, 1,25-dihydroxyvitamin D3. nih.gov In vitro studies using a porcine kidney cell line stably transfected with the human PTH1R showed that PTH (1-31) was equipotent to PTH (1-34) in activating both the adenylate cyclase (PKA pathway) and phospholipase C (PKC pathway) systems. oup.com However, other studies have suggested that PTH can down-regulate the expression of the vitamin D receptor (VDR) in the kidney. pnas.org

Periodontal Ligament (PDL) Cells: PDL cells, which are crucial for periodontal tissue repair and regeneration, share characteristics with osteoblasts and respond to PTH. nih.govresearchgate.net In vitro studies on human PDL cells have revealed that the effects of PTH fragments are dependent on the maturation state of the cells. nih.gov43.230.198

In less mature, preconfluent cultures, both PTH (1-34) and PTH (1-31) were found to increase alkaline phosphatase (ALP) activity and osteocalcin production, indicating a stimulation of osteoblastic differentiation. nih.gov This effect was mediated by the PKA pathway. nih.gov

In contrast, in more mature, confluent cultures, PTH (1-34) decreased ALP and osteocalcin levels, an effect mediated by the PKC pathway, while PTH (1-31) had no effect. nih.gov

Regarding the RANKL/OPG system, intermittent treatment with PTH (1-31) in confluent PDL cell cultures led to a significant decrease in osteoprotegerin production, similar to the effect of PTH (1-34). 43.230.198 This suggests a potential role in modulating bone resorption in the periodontium. 43.230.198

These findings highlight the cell-specific and context-dependent nature of PTH (1-31) signaling.

Data Tables

Table 1: Effect of PTH Fragments on Osteoblastic Differentiation Markers in Human Periodontal Ligament (PDL) Cells

Cell Maturation StatePTH FragmentEffect on Alkaline Phosphatase (ALP) ActivityEffect on Osteocalcin ProductionSignaling Pathway Implicated
Preconfluent (Less Mature) PTH (1-31)IncreaseIncreasePKA-dependent
Confluent (More Mature) PTH (1-31)No EffectNo EffectNot Applicable
Source: nih.gov

Table 2: Effect of PTH Fragments on Osteoprotegerin (OPG) Production in Human Periodontal Ligament (PDL) Cells

Cell Culture ConditionPTH FragmentEffect on OPG ProductionSignaling Pathway Implicated
Confluent Cultures PTH (1-31)DecreasePKA-dependent
Preconfluent Cultures PTH (1-31)IncreasePKA-dependent
Source: 43.230.198

Preclinical in Vivo Research with Pth 1 31 Human in Animal Models

Skeletal Effects in Rodent Models

Studies in rodent models have demonstrated that PTH (1-31) (HUMAN) can exert significant effects on the skeleton, primarily by promoting bone formation. These effects have been evaluated through various parameters and compared to the well-characterized anabolic actions of PTH (1-34).

Bone Formation Parameters

Research in mice has shown that daily administration of PTH (1-31) can stimulate markers of bone formation. For instance, studies have observed dose-dependent increases in serum osteocalcin (B1147995) levels and bone extract alkaline phosphatase activity following treatment with PTH (1-31). nih.govcapes.gov.br These biochemical markers are indicative of increased osteoblast activity and matrix synthesis, key processes in bone formation.

Comparative Anabolic Effects with PTH (1-34)

Comparisons between PTH (1-31) and PTH (1-34) in rodent models have revealed both similarities and differences in their anabolic profiles. In short-term studies (e.g., 15 days), PTH (1-31) has been found to be equipotent to PTH (1-34) in stimulating bone formation parameters like serum osteocalcin and bone alkaline phosphatase activity in mice. nih.govcapes.gov.br

However, longer-term evaluations (e.g., 22 weeks) have indicated potential differences in their effects on bone density at specific skeletal sites. One study using peripheral quantitative computed tomography (pQCT) in mice demonstrated that PTH (1-34) caused a significantly greater increase in femoral bone density at the middiaphysis compared to PTH (1-31) (18% vs. 9% over vehicle control). nih.govcapes.gov.br Both peptides increased periosteal circumference without significant difference between them, but PTH (1-34) led to a significantly greater reduction in endosteal circumference than PTH (1-31). nih.govcapes.gov.br These findings suggest that PTH (1-34) and PTH (1-31) may exhibit differential anabolic effects at the periosteum versus the endosteum in the long bones of mice. nih.gov

Data from comparative studies on bone formation markers:

PeptideEffect on Serum Osteocalcin (Mice)Effect on Bone Alkaline Phosphatase Activity (Mice)Long-term Effect on Femoral Bone Density (Middiaphysis, Mice)
PTH (1-31)Equipotent to PTH (1-34) nih.govcapes.gov.brEquipotent to PTH (1-34) nih.govcapes.gov.brIncreased (e.g., 9% over vehicle) nih.govcapes.gov.br
PTH (1-34)Dose-dependent increase nih.govcapes.gov.brDose-dependent increase nih.govcapes.gov.brSignificantly greater increase (e.g., 18% over vehicle) nih.govcapes.gov.br

Mechanisms of Action in Animal Models

The anabolic effects of intermittent PTH administration, including potentially that of PTH (1-31), in animal models are attributed to complex cellular and molecular mechanisms that primarily enhance bone formation. nih.govresearchgate.net

Cellular Mechanisms of Anabolism in Bone

Intermittent PTH administration stimulates bone formation by increasing the number of osteoblasts. nih.gov Proposed cellular mechanisms contributing to this increase include enhanced development of osteoblasts, inhibition of osteoblast apoptosis (programmed cell death), and reactivation of quiescent lining cells to resume matrix synthesis. nih.gov Studies in mice have indicated that delaying osteoblast apoptosis is a major factor contributing to the increased osteoblast number. nih.govresearchgate.net This effect may involve Runx2-dependent expression of anti-apoptotic genes like Bcl-2. nih.govresearchgate.net

PTH targets osteoblasts through binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor. researchgate.netnih.gov Activation of PTH1R initiates a cascade of effects on various signaling pathways, including the Wnt/β-catenin, RANK/RANKL/OPG, MAPK/ERK, and PI3K-Akt pathways. researchgate.net PTH may also indirectly stimulate osteoblast differentiation and survival through the regulation of autocrine/paracrine factors. nih.gov

Influence on Skeletal Development and Homeostasis

PTH plays a critical role in skeletal development and postnatal skeletal maturation. jci.org Studies in mice lacking PTH have demonstrated diminished cartilage matrix mineralization, decreased neovascularization, reduced metaphyseal osteoblasts, and reduced trabecular bone. jci.org This suggests that PTH is essential for optimal osteoblast production in the primary spongiosa and the formation of fetal trabecular bone. jci.org Both PTH and PTH-related peptide (PTHrP) appear to play a physiological role in inhibiting apoptosis in osteoblasts during the development of the fetal skeleton. jci.org

In terms of skeletal homeostasis, intermittent administration of PTH (1-34) has been shown to induce new bone formation and increase bone mineral density, contributing to the balance of bone homeostasis. mdpi.com The effects of PTH (1-34) can differ between trabecular and cortical bone, potentially because PTH primarily affects regions involved in mineral homeostasis, such as the vertebral bodies, which also interact with skeletal homeostasis. mdpi.com PTH deficiency leads to decreased trabecular bone in fetal and neonatal mice. jci.org PTH exerts its anabolic effects on bone predominantly by stimulating appositional osteoblastic bone formation. oup.com

Synthetic Chemistry and Analytical Characterization of Pth 1 31 Human

Peptide Synthesis Methodologies

The production of PTH (1-31) for research purposes relies on established methods of peptide synthesis, primarily chemical synthesis and recombinant DNA technology.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a common method for producing peptides of the size of PTH (1-31). This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process allows for efficient removal of excess reagents and by-products by simple filtration and washing. For larger peptides like PTH (1-84), a segment condensation method in solution has also been employed, which involves coupling smaller, protected peptide fragments. rsc.org A similar strategy could be adapted for PTH (1-31), though direct stepwise SPPS is generally feasible for a 31-residue peptide. The purity of a chemically synthesized PTH (1-34) analog has been reported to be greater than 95%. oup.com

Recombinant DNA Technology: Alternatively, PTH fragments can be produced using recombinant DNA technology. This approach involves inserting a synthetic gene encoding the PTH (1-31) sequence into a host organism, typically Escherichia coli. researchgate.netnih.gov Often, the peptide is expressed as a fusion protein to enhance stability, prevent proteolytic degradation by host cell enzymes, and simplify purification. nih.govplos.org The fusion protein accumulates in insoluble inclusion bodies, which can be isolated from the cell lysate. nih.gov A specific protease is then used to cleave the target PTH fragment from its fusion partner. nih.govplos.org This method is particularly suitable for large-scale production. nih.gov

Purification Techniques for Research Grade Material

Achieving high purity is critical for research-grade PTH (1-31). Following synthesis or expression, the crude peptide undergoes several purification steps.

Chromatographic Methods: A multi-step chromatographic process is typically employed to isolate the peptide to a high degree of purity. google.com

Affinity Chromatography: This technique is often used as an initial capture step, especially for recombinant fusion proteins that have an affinity tag (e.g., a polyhistidine tag). researchgate.netsciedu.ca

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH. Both anion-exchange and cation-exchange chromatography can be used sequentially to remove contaminating host cell proteins and other impurities. researchgate.netgoogle.comsciedu.ca

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is frequently the final polishing step in the purification process, capable of separating the target peptide from very similar impurities, such as deletion sequences or incompletely deprotected species. nih.govsciedu.ca A linear gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. nih.govcore.ac.uk

Other Techniques:

Precipitation: Acid precipitation can be an effective initial step to remove a significant portion of impurities from the crude mixture following enzymatic cleavage of a fusion protein. nih.gov

Dialysis/Ultrafiltration: These methods are used for buffer exchange and to remove small molecule impurities after various purification steps. sciedu.ca

Spectroscopic Characterization (e.g., Mass Spectrometry, HPLC)

To ensure the identity, purity, and quality of the synthesized PTH (1-31), a combination of spectroscopic and analytical techniques is essential.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the standard method for assessing the purity of the final peptide product. The peptide is injected onto a column (e.g., a C18 column), and the chromatogram shows a major peak corresponding to the full-length product, with any minor peaks representing impurities. sciedu.caelifesciences.org The purity is determined by integrating the area of the main peak relative to the total area of all peaks. oup.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity and amino acid sequence. Techniques like matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS or electrospray ionization (ESI) MS are commonly used. core.ac.ukelifesciences.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming the elemental composition. oup.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, providing a comprehensive analysis of the sample's components. core.ac.ukoup.com

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting composition is compared to the theoretical composition based on the PTH (1-31) sequence to confirm its identity. oup.com

Table 1: Analytical Techniques for Characterization of PTH (1-31) (HUMAN)

Technique Purpose Key Findings
Reversed-Phase HPLC Purity assessment and quantification Determines the percentage of the correct peptide in the sample.
Mass Spectrometry (MS) Identity confirmation Verifies the molecular weight matches the theoretical mass of PTH (1-31).

| Amino Acid Analysis | Compositional verification | Confirms the correct ratio of amino acids is present in the final product. |

Stability Studies for Research Applications

The stability of PTH (1-31) in various conditions is crucial for ensuring its integrity and activity in research experiments. Stability studies typically evaluate the peptide's integrity over time at different storage temperatures and in different formulations.

Studies on the closely related PTH (1-34) fragment show that it is susceptible to degradation in solution. Research indicates that PTH (1-34) is more stable when stored frozen. For instance, in one study, PTH (1-34) in solution showed significant degradation after one month at 4°C (39.2°F) and room temperature (15-20°C or 59-68°F), whereas it remained relatively stable when stored at -20°C (-4°F). researchgate.net Another study investigating intact PTH in serum tubes found that valid results could be obtained even after 5 years of storage at -20°C (-4°F). bone-abstracts.org The stability of PTH peptides can also be influenced by the formulation; for example, incorporation into hyaluronic acid microneedles was shown to significantly improve the stability of PTH (1-34) compared to a control solution. researchgate.net

Table 2: Representative Stability Data for PTH Fragments Under Various Storage Conditions

Storage Temperature Duration Stability Outcome Reference
-20°C (-4°F) 1 Month High stability in solution researchgate.net
4°C (39.2°F) 1 Month Significant degradation in solution researchgate.net
15-20°C (59-68°F) 1 Month Significant degradation in solution researchgate.net

These findings suggest that for research applications, PTH (1-31) (HUMAN) should ideally be stored frozen at -20°C or below and handled according to specific protocols to minimize degradation and ensure experimental reproducibility.

Future Research Directions and Unanswered Questions

Elucidation of Complete Signaling Network Interactions

The human parathyroid hormone fragment PTH (1-31) is known to primarily activate the protein kinase A (PKA) signaling pathway. oup.comoup.com This occurs when PTH (1-31) binds to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). sci-hub.seoup.com This activation of the PKA pathway is a key mechanism through which PTH influences cellular functions. sci-hub.semdpi.com

However, the full scope of its interactions within the intricate web of cellular signaling is not yet fully understood. While PTH (1-34) can activate both PKA and protein kinase C (PKC) pathways, PTH (1-31) is recognized for its more selective activation of the PKA pathway. oup.comoup.comnih.gov For instance, studies have shown that PTH (1-31) increases TGF-beta2 secretion via the PKA pathway, whereas the PKC pathway, activated by other PTH fragments, stimulates TGF-beta1. nih.gov

Future research should aim to unravel the complete signaling network of PTH (1-31). This includes investigating its potential crosstalk with other major signaling cascades such as the Wnt/β-catenin pathway, mitogen-activated protein kinase (MAPK) pathways (including ERK1/2), and transforming growth factor-beta (TGF-β) signaling, all of which are known to be influenced by the full-length PTH. mdpi.comfrontiersin.org Understanding these interactions is crucial for a comprehensive understanding of its biological effects. For example, PTH can influence the Wnt pathway by interacting with co-receptors like LRP6, leading to osteoblast differentiation. mdpi.comnih.gov The MAPK pathway can be activated through a β-arrestin-mediated mechanism following PTH1R internalization. sci-hub.semdpi.com

A deeper understanding of these network interactions will provide a more complete picture of how PTH (1-31) exerts its specific physiological effects.

Investigation of Biased Agonism Mechanisms

Biased agonism describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov In the context of the PTH1R, agonists can show bias towards Gs-protein-mediated cAMP/PKA signaling, Gq/11-mediated PLC/PKC signaling, or β-arrestin-mediated pathways. nih.govnih.gov PTH (1-31) is considered a biased agonist, with studies indicating its preferential activation of the PKA pathway over the PKC pathway in certain cell types. oup.comoup.comoup.com

Future investigations should focus on the precise molecular mechanisms that underpin this biased agonism. This involves exploring how the specific structure of PTH (1-31) stabilizes a particular conformation of the PTH1R that favors coupling to Gs over other G proteins or β-arrestins. nih.gov Cryo-electron microscopy and other advanced structural biology techniques could be employed to visualize the PTH (1-31)-PTH1R complex and compare it to complexes formed with other PTH analogs. biorxiv.orgresearchgate.net Understanding these structural determinants is key to designing novel PTH receptor modulators with tailored signaling profiles.

Furthermore, research is needed to determine the physiological consequences of this biased signaling in different tissues and cell types. For example, the selective activation of the PKA pathway by PTH (1-31) has been linked to distinct downstream effects compared to ligands that activate multiple pathways. nih.gov

Development of Advanced In Vitro and In Vivo Research Models

To further elucidate the biological roles of PTH (1-31), the development of more sophisticated research models is essential.

In Vitro Models: Current in vitro studies often utilize transformed cell lines like UMR 106 osteoblasts and OK/E kidney cells. oup.comoup.com While useful, these models may not fully replicate the complexity of primary cells and their native microenvironment. Future research should leverage advanced in vitro systems, such as:

3D organoid cultures: These models can better mimic the architecture and cellular heterogeneity of tissues like bone and kidney.

Microfluidic "organ-on-a-chip" systems: These can be used to study the effects of PTH (1-31) under more physiologically relevant conditions, including fluid flow and co-culture of different cell types.

Human mesenchymal stem cells (hMSCs): These cells can be differentiated into osteoblasts and provide a valuable model for studying the osteogenic effects of PTH fragments. mdpi.com

In Vivo Models: Animal models, such as the ovariectomized rat, have been instrumental in demonstrating the anabolic effects of PTH (1-31) on bone. oup.comoup.com However, to better understand its potential therapeutic applications and effects on other organ systems, more refined in vivo models are needed. This could include:

Genetically engineered mouse models: Mice with specific mutations in the PTH1R or downstream signaling components can help dissect the pathways through which PTH (1-31) acts.

Tissue-specific knockout models: These models would allow for the investigation of the role of PTH (1-31) in specific tissues, such as bone, kidney, or muscle, in an isolated manner.

Role of PTH (1-31) (HUMAN) in Non-Skeletal Tissues and Systems

While the effects of PTH on bone and kidney are well-established, the actions of PTH (1-31) in other tissues and systems are less understood. wikipedia.orgnih.govmdpi.com The PTH1R is expressed in a variety of non-skeletal tissues, including the heart, brain, pancreas, and skeletal muscle, suggesting that PTH and its fragments could have broader physiological roles. mdpi.com

Future research should systematically investigate the effects of PTH (1-31) on these non-skeletal tissues. For example, studies could explore its potential roles in:

Cardiovascular function: PTH is known to have cardiovascular effects, and understanding the specific contribution of PTH (1-31) could be of clinical interest. biorxiv.org

Skeletal muscle physiology: Recent studies suggest a potential role for PTH in muscle cell differentiation and function. mdpi.comnih.gov

Metabolic regulation: PTH can influence cellular bioenergetics in tissues like adipose tissue. nih.gov

This line of inquiry could reveal novel functions for PTH (1-31) and potentially identify new therapeutic targets.

Structure-Activity Relationship Studies for Enhanced Specificity

The development of PTH analogs with improved therapeutic profiles relies on a detailed understanding of their structure-activity relationships (SAR). For PTH (1-31), this involves identifying which amino acid residues are critical for its specific biological activities. The N-terminal region (residues 1-14) is crucial for receptor activation, while the C-terminal portion (residues 15-31) is important for binding to the receptor's extracellular domain. nih.govpnas.org

Future SAR studies should focus on:

Systematic mutagenesis: Replacing individual amino acids in the PTH (1-31) sequence and evaluating the impact on receptor binding affinity, signaling pathway activation, and biological response.

Peptide modifications: Introducing non-natural amino acids or other chemical modifications to enhance stability, receptor affinity, or signaling bias.

Computational modeling: Using molecular dynamics simulations to predict how structural changes in PTH (1-31) will affect its interaction with the PTH1R.

These studies will be instrumental in the rational design of new PTH (1-31)-based analogs with enhanced specificity and potentially improved therapeutic efficacy for conditions like osteoporosis.

Q & A

What molecular characteristics distinguish PTH (1-31) from full-length PTH (1-84) in osteoanabolic studies?

PTH (1-31) is the smallest bioactive fragment of parathyroid hormone with osteogenic activity. Unlike PTH (1-84), it activates the cAMP signaling pathway via the PTH1 receptor but does not stimulate phospholipase C, reducing hypercalcemia risks . Key structural features include:

  • Amino acid sequence : H2N-SVSEIQLMHNLGKHLNSMERVEWLRKKLQDV-NH2
  • Molecular formula : C162H270N50O46S2
  • Isoelectric point : 10.5 (net charge +2.45 at pH 7.0) .
    Experimental models (e.g., UMR106 cell cAMP assays) confirm its specificity, with a reported activity of 1.0×10⁴ U/mg .

How can researchers design in vivo studies to isolate the osteogenic effects of PTH (1-31) from systemic calcium regulation?

Advanced methodologies include:

  • Dose titration : Subcutaneous administration at non-hypercalcemic doses (e.g., 10–40 µg/kg/day in murine models) to avoid confounding calcium fluctuations .
  • Control groups : Compare against PTH (1-34) or PTHrP analogs to differentiate cAMP-dependent vs. PLC-mediated pathways.
  • Endpoint selection : Use µCT imaging for trabecular bone volume quantification and serum ELISA for calcium/P1NP biomarkers .

What contradictions exist in preclinical data on PTH (1-31)’s efficacy across species, and how can they be resolved?

Discrepancies in bone formation rates between rodent and primate models are noted. For example:

Species Response to PTH (1-31) Study Design
RatHigh trabecular BV/TV6-week intermittent dosing
MonkeyModerate cortical thickening12-month longitudinal study
Resolution strategies :
  • Conduct cross-species transcriptomic profiling to identify conserved signaling pathways.
  • Adjust dosing intervals to account for metabolic rate differences .

What statistical approaches are optimal for analyzing PTH (1-31) trial data with high inter-subject variability?

  • Multivariate regression : Control for covariates like age, baseline BMD, and vitamin D status.
  • Machine learning : Use random forest models to predict treatment responders based on baseline biomarkers (e.g., sclerostin levels) .
  • Bayesian hierarchical models : Account for nested data structures in longitudinal studies .

How do researchers validate PTH (1-31)’s receptor binding specificity in the presence of endogenous PTH?

  • Competitive binding assays : Use radiolabeled PTH (1-84) and increasing concentrations of PTH (1-31) in HEK293 cells expressing PTH1R.
  • Surface plasmon resonance (SPR) : Measure dissociation constants (Kd) to compare binding affinities .
  • CRISPR knockouts : Validate specificity using PTH1R-null osteoblast lineages .

What translational challenges arise when extrapolating PTH (1-31) findings from animal models to human trials?

Key issues include:

  • Pharmacokinetic variability : Human renal clearance rates differ significantly from rodents, requiring adjusted dosing regimens.
  • Endpoint relevance : Preclinical markers (e.g., rodent BMD) may not correlate with fracture risk reduction in humans.
    Solutions :
  • Phase 0 microdosing trials with LC-MS/MS pharmacokinetic profiling .
  • Composite endpoints combining BMD, fracture incidence, and patient-reported outcomes .

How can conflicting data on PTH (1-31)’s anabolic vs. catabolic effects be reconciled in mechanistic studies?

Contradictions often stem from temporal or concentration-dependent effects:

  • Low-dose intermittent administration : Promotes osteoblast activity via cAMP/PKA.
  • High-dose continuous exposure : Activates RANKL-mediated resorption.
    Methodological recommendations :
  • Single-cell RNA sequencing to map temporal gene expression in osteoblasts .
  • Dynamic histomorphometry to track bone formation/resorption cycles .

What interdisciplinary frameworks are critical for studying PTH (1-31) in population health contexts?

  • Epidemiologic tools : Observational cohort studies to assess PTH (1-31) interactions with lifestyle factors (e.g., calcium intake) .
  • Biostatistical models : Stratified analysis to identify subpopulations (e.g., postmenopausal women) with optimal therapeutic responses .
  • Ethical frameworks : Ensure compliance with human subject protocols (e.g., IRB approvals for biomarker collection) .

How do researchers address missing data in longitudinal PTH (1-31) trials?

  • Multiple imputation : Use chained equations (MICE) for baseline covariates.
  • Sensitivity analysis : Compare complete-case vs. imputed datasets to assess bias .
  • Prospective designs : Implement real-time electronic data capture to minimize attrition .

What novel biomarkers are being explored to quantify PTH (1-31)’s osteogenic efficacy beyond BMD?

Emerging biomarkers include:

  • Sclerostin suppression : Correlates with Wnt pathway activation.
  • Osteocyte-derived exosomes : Contain miRNAs regulating bone remodeling.
  • C-terminal telopeptide (CTX) ratios : Reflect dynamic turnover .
    Validation pipelines : Combine ELISA, LC-MS, and bioinformatics for multi-omics integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.